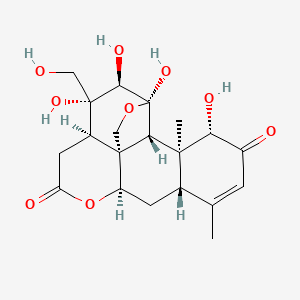

Shinjulactone M

Description

Properties

Molecular Formula |

C20H26O9 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(1S,4R,5R,6R,7R,11R,13S,17S,18S,19R)-4,5,6,17-tetrahydroxy-6-(hydroxymethyl)-14,18-dimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione |

InChI |

InChI=1S/C20H26O9/c1-8-3-10(22)14(24)17(2)9(8)4-12-18-7-28-20(27,15(17)18)16(25)19(26,6-21)11(18)5-13(23)29-12/h3,9,11-12,14-16,21,24-27H,4-7H2,1-2H3/t9-,11+,12+,14+,15+,16+,17+,18+,19-,20+/m0/s1 |

InChI Key |

OYZBTNYPQVEPOO-KFAZELOMSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]([C@@H]4CC(=O)O3)(CO)O)O)(OC5)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4CC(=O)O3)(CO)O)O)(OC5)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Isolation of Shinjulactone M from Ailanthus altissima

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation of Shinjulactone M, a quassinoid found in the root bark of Ailanthus altissima (Tree of Heaven). This guide is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in the extraction, purification, and characterization of this compound.

Introduction

Ailanthus altissima, a member of the Simaroubaceae family, is a rich source of bioactive quassinoids. These compounds are highly oxygenated triterpenoids known for a wide range of biological activities, including antitumor, antimalarial, and antiviral properties. This compound is one of the many quassinoids isolated from this plant and represents a potential lead compound for further pharmacological investigation. This guide details the established protocol for its isolation.

Experimental Protocols

The following methodologies are based on the established protocol for the isolation of this compound from the root bark of Ailanthus altissima.

Plant Material Collection and Preparation

-

Plant Part: Root bark of Ailanthus altissima Swingle.

-

Preparation: The collected root bark should be air-dried and then coarsely powdered to increase the surface area for efficient extraction.

Extraction

-

Solvent: Methanol (MeOH)

-

Procedure:

-

The powdered root bark is subjected to repeated extraction with methanol at room temperature.

-

The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation and Purification

The purification of this compound from the crude methanolic extract is a multi-step process involving several chromatographic techniques. A general workflow for this process is outlined below.

Detailed Chromatographic Steps:

-

Silica Gel Column Chromatography:

-

The crude methanolic extract is adsorbed onto silica gel and subjected to column chromatography.

-

Elution is performed with a gradient of increasing polarity, typically using a solvent system such as chloroform-methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Reversed-Phase Chromatography:

-

Fractions containing the compound of interest from the silica gel column are combined and concentrated.

-

This material is then subjected to reversed-phase chromatography (e.g., using LiChroprep RP-8).

-

A suitable solvent system, such as a methanol-water gradient, is used for elution.[1]

-

Fractions containing this compound are identified.[1]

-

-

Gel Column Chromatography:

Quantitative Data

The isolation of this compound from the root bark of Ailanthus altissima has been reported with a specific yield.

| Compound | Plant Part | Yield (% of dry weight) | Reference |

| This compound | Root Bark | 0.0005% | Ishibashi et al., 1986[1] |

Physicochemical and Spectroscopic Data

| Property | Value | Conditions | Reference |

| Melting Point | 263–266 °C (decomp) | Ishibashi et al., 1986[1] | |

| Optical Rotation | [α]D +20° | (c 0.46, MeOH) | Ishibashi et al., 1986[1] |

Biological Activity and Potential Signaling Pathways

While specific biological activities and signaling pathways for this compound are not extensively documented, other related quassinoids from Ailanthus altissima have shown significant biological effects. For instance, other shinjulactones have been reported to exhibit cytotoxic activities against various cancer cell lines. The general mechanism of action for some quassinoids involves the inhibition of key cellular processes. A hypothetical signaling pathway that could be investigated for this compound, based on the activity of other natural products, is the NF-κB signaling pathway, which is crucial in inflammation and cancer.

References

Shinjulactone M: A Technical Whitepaper on a Novel Quassinoid

Disclaimer: Initial searches for "Shinjulactone M" did not yield readily available public information. However, further investigation uncovered a 1986 publication detailing the discovery of two new quassinoids, this compound and N, from the root bark of Ailanthus altissima SWINGLE. This document is a comprehensive guide based on the data presented in that foundational research.

Introduction

This compound is a naturally occurring C-20 quassinoid, a class of highly oxygenated triterpenoids known for their bitter taste and diverse biological activities. Isolated from the root bark of Ailanthus altissima, a plant with a long history in traditional medicine, this compound represents a significant addition to the growing family of shinjulactones. Its complex polycyclic structure and multiple stereocenters make it a molecule of interest for both natural product chemists and pharmacologists. This whitepaper provides a detailed overview of the discovery, structural elucidation, and preliminary characterization of this compound.

Discovery and Isolation

This compound was first isolated from the methanol extract of the root bark of Ailanthus altissima. The isolation process involved a multi-step chromatographic purification procedure.

Experimental Protocol: Isolation of this compound

-

Extraction: Dried and powdered root bark of Ailanthus altissima was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and successively partitioned with chloroform and n-butanol to separate compounds based on polarity.

-

Column Chromatography: The chloroform-soluble fraction, which contained this compound, was subjected to column chromatography on silica gel. Elution was carried out with a gradient of chloroform and methanol.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound were further purified by preparative TLC using a chloroform-methanol solvent system.

-

Crystallization: The purified this compound was crystallized from a mixture of methanol and ether to yield colorless needles.

Figure 1. Workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined to be 11β,20-epoxy-1β,11α,12α,13β,21-pentahydroxypicras-3-ene-2,16-dione . This was established through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Spectroscopic Data

The following tables summarize the key spectroscopic data that were instrumental in the structural elucidation of this compound.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Deduced Formula |

| High-Resolution Mass Spectrometry (HR-MS) | Positive | [M+H]⁺ | C₂₀H₂₆O₉ |

Table 2: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.85 | d | 9.0 |

| H-3 | 6.10 | s | |

| H-5 | 3.15 | d | 6.0 |

| H-6α | 2.10 | m | |

| H-6β | 1.85 | m | |

| H-7 | 3.30 | d | 6.0 |

| H-9 | 2.55 | s | |

| H-12 | 4.60 | s | |

| H-14 | 2.80 | d | 5.0 |

| H-15 | 2.50 | d | 5.0 |

| 4-CH₃ | 1.95 | s | |

| 8-CH₃ | 1.20 | s | |

| 10-CH₃ | 1.45 | s | |

| 21-CH₂ | 4.50, 4.30 | ABq | 12.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 78.5 |

| 2 | 200.1 |

| 3 | 125.5 |

| 4 | 165.0 |

| 5 | 50.1 |

| 6 | 28.5 |

| 7 | 45.5 |

| 8 | 42.0 |

| 9 | 52.5 |

| 10 | 40.0 |

| 11 | 85.0 |

| 12 | 75.5 |

| 13 | 55.0 |

| 14 | 48.0 |

| 15 | 35.0 |

| 16 | 210.0 |

| 20 | 110.0 |

| 21 | 65.0 |

| 4-CH₃ | 10.5 |

| 8-CH₃ | 15.0 |

| 10-CH₃ | 20.0 |

Experimental Protocol: Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra were acquired on a double-focusing mass spectrometer.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Whitepaper: Unraveling the Biosynthesis of Shinjulactone M in Ailanthus altissima

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Shinjulactone M, a complex quassinoid isolated from the invasive "tree of heaven" (Ailanthus altissima), belongs to a class of highly modified triterpenoids with significant pharmacological potential. Despite interest in their bioactivity, the complete biosynthetic pathway of most quassinoids, including this compound, remains largely unelucidated. This technical guide synthesizes the current state of knowledge, focusing on the established early stages of quassinoid biosynthesis in A. altissima. It details the enzymatic conversion of 2,3-oxidosqualene to the key protolimonoid intermediate, melianol, a pathway shared with limonoid biosynthesis. This document provides a comprehensive overview of the identified enzymes, the experimental workflows used for their discovery, and detailed protocols for key methodologies. Furthermore, it highlights the significant knowledge gap in the subsequent, complex tailoring steps that lead to the final structure of this compound, outlining a frontier for future biochemical investigation.

Introduction to Quassinoids and this compound

Ailanthus altissima (Simaroubaceae), commonly known as the tree of heaven, is a globally invasive plant renowned for producing a diverse array of specialized metabolites. Among these are the quassinoids, a group of C20, C19, or C18 triterpenoids characterized by their highly oxygenated and structurally complex skeletons.[1][2] These compounds are known for their potent biological activities, including allelopathic, insecticidal, anti-inflammatory, and cytotoxic properties.[3][4][5]

This compound is a representative quassinoid isolated from the root bark of A. altissima.[6] Like other quassinoids, its intricate structure presents a significant challenge for chemical synthesis, making the elucidation of its natural biosynthetic pathway crucial for potential biotechnological production and for the development of novel therapeutic agents.

The Established Early Biosynthetic Pathway of Quassinoids

While the specific pathway to this compound is not yet fully detailed in scientific literature, recent research has successfully identified the first three critical steps in the general quassinoid biosynthetic pathway in A. altissima.[7][8] This initial sequence is notable because it mirrors the early stages of limonoid biosynthesis, confirming a shared evolutionary origin for these two distinct classes of triterpenoids.[9][10]

The pathway begins with the ubiquitous triterpenoid precursor, 2,3-oxidosqualene, and proceeds to the formation of the protolimonoid melianol through the sequential action of an oxidosqualene cyclase and two cytochrome P450 monooxygenases.[1][7]

Caption: The first three enzymatic steps of quassinoid biosynthesis in Ailanthus altissima.

The key enzymes identified are:

-

AaTS (AaOSC2): An oxidosqualene cyclase that catalyzes the initial cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol.[7]

-

AaCYP71CD4: A cytochrome P450 monooxygenase responsible for the subsequent hydroxylation step.[7]

-

AaCYP71BQ17: A second cytochrome P450 monooxygenase that completes the formation of melianol.[7]

Quantitative Data Summary

As of late 2025, the complete biosynthetic pathway from melianol to this compound has not been elucidated. Consequently, quantitative data such as enzyme kinetics, precursor-to-product conversion yields, and in planta concentrations of intermediates for the late-stage pathway are not available in the published literature. The available data pertains to the identification and functional characterization of the early-stage enzymes.

| Enzyme ID | Enzyme Type | Substrate | Product | Function in Pathway |

| AaTS (AaOSC2) | Oxidosqualene Cyclase | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol | Initiates triterpenoid backbone formation.[7] |

| AaCYP71CD4 | Cytochrome P450 | Tirucalla-7,24-dien-3β-ol | Melian-7,24-dien-3β,21-diol | First hydroxylation step.[7] |

| AaCYP71BQ17 | Cytochrome P450 | Melian-7,24-dien-3β,21-diol | Melianol | Second hydroxylation, forming the key intermediate.[7] |

Experimental Protocols and Workflows

The elucidation of the early quassinoid pathway was achieved through a multi-step approach combining transcriptomics, heterologous gene expression, and metabolite analysis. The general workflow is a foundational methodology for natural product pathway discovery.

Caption: Experimental workflow for identifying early quassinoid biosynthesis genes.

Protocol: Candidate Gene Identification from Transcriptome Data

-

Tissue Collection and RNA Extraction: Collect various tissues (e.g., leaves, bark, roots) from A. altissima. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Transcriptome Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

-

De Novo Assembly and Annotation: Assemble the raw sequencing reads into a transcriptome. Annotate the resulting contigs by comparing them against public databases (e.g., NCBI non-redundant protein database) to identify putative gene functions.

-

Homology-Based Search: Based on the hypothesis that quassinoid biosynthesis is related to limonoid biosynthesis, perform targeted BLAST searches within the assembled transcriptome to identify candidate genes encoding oxidosqualene cyclases (OSCs) and cytochrome P450s (CYPs).[7]

Protocol: Heterologous Expression in Nicotiana benthamiana

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes (e.g., AaTS, AaCYP71CD4, AaCYP71BQ17) from A. altissima cDNA. Clone these sequences into a plant expression vector suitable for Agrobacterium-mediated transformation.

-

Agrobacterium Transformation: Transform competent Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs.

-

Infiltration: Grow the transformed Agrobacterium cultures and resuspend them in infiltration buffer. Infiltrate the bacterial suspensions into the leaves of 4- to 6-week-old N. benthamiana plants. For pathway reconstitution, co-infiltrate multiple constructs representing the sequential enzymes of the hypothesized pathway.[7]

-

Incubation: Grow the infiltrated plants for 5-7 days under controlled conditions to allow for transient gene expression and metabolite production.

Protocol: Metabolite Extraction and GC-MS Analysis

-

Sample Preparation: Harvest leaves from the infiltrated areas of N. benthamiana. Freeze-dry the tissue and grind it into a fine powder.

-

Extraction: Perform a liquid-liquid extraction on the powdered tissue. A typical method involves extraction with an organic solvent like ethyl acetate or dichloromethane, followed by washing with brine and drying over anhydrous sodium sulfate.[1][2]

-

Derivatization: Evaporate the solvent and derivatize the crude extract to improve the volatility of the metabolites for gas chromatography. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which silylates hydroxyl groups.

-

GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a non-polar column (e.g., HP-5MS). Program the oven with a temperature gradient to separate the compounds.

-

Data Analysis: Identify metabolites by comparing their retention times and mass spectra to authentic standards and/or public mass spectral libraries (e.g., NIST). The presence of the expected product (e.g., melianol) in plants co-expressing the candidate enzymes confirms their function in the pathway.[7]

The Unelucidated Pathway to this compound and Future Directions

The conversion of the C30 protolimonoid melianol into the C18 scaffold of this compound represents a significant knowledge gap. This transformation requires a complex series of tailoring reactions, which likely include:

-

Oxidations: Multiple, stereo-specific hydroxylations and the formation of ketone and lactone functionalities, likely catalyzed by additional cytochrome P450s and 2-oxoglutarate-dependent dioxygenases.

-

Rearrangements: Intramolecular rearrangements to form the characteristic bridged ether systems.

-

Carbon-Carbon Bond Cleavage: The loss of carbon atoms to arrive at the final C18 skeleton.

Future research should focus on identifying these late-stage tailoring enzymes. The experimental workflow described above can be adapted for this purpose, using melianol-producing N. benthamiana as a platform to screen new candidate enzymes (P450s, dioxygenases, etc.) identified from the A. altissima transcriptome. This approach will be instrumental in fully assembling the biosynthetic pathway of this compound, paving the way for its sustainable biotechnological production.

References

- 1. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Shinjulactone O, a new quassinoid from the root bark of Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constituents of Seeds of Ailanthus altissima SWINGLE. Isolation and Structures of Shinjuglycosides A, B, C, and D | Semantic Scholar [semanticscholar.org]

- 7. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repo.uni-hannover.de [repo.uni-hannover.de]

An In-depth Technical Guide to Shinjulactone M: Data Currently Unavailable

Extensive searches for "Shinjulactone M" have not yielded specific data on its molecular weight, melting point, solubility, or other physicochemical properties. Furthermore, detailed experimental protocols for its synthesis, purification, or biological evaluation are not presently documented in accessible scientific databases. While the broader class of shinjulactones has been a subject of scientific inquiry, information remains highly specific to individual analogues.

For instance, significant research has been conducted on related compounds such as Shinjulactone A, C, and K. For these analogues, some physical and chemical data are available through resources like PubChem, and studies have begun to elucidate their biological effects.

Given the current lack of specific data for this compound, a comprehensive technical guide as requested cannot be constructed at this time. It is recommended that researchers interested in this specific compound monitor emerging scientific literature for any future publications that may characterize it.

Alternative Focus: Shinjulactone A

For professionals requiring information on a well-characterized shinjulactone, a substantial body of research exists for Shinjulactone A . This compound has been studied for its anti-inflammatory and other biological activities. A detailed technical guide on Shinjulactone A, including its physical and chemical properties, experimental protocols, and known signaling pathway interactions, can be provided as an alternative.

Should you wish to proceed with an in-depth guide on Shinjulactone A, please indicate this, and a comprehensive report will be compiled based on the available scientific data.

Methodological & Application

Application Notes and Protocols: Shinjulactone M Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shinjulactone M, a potent quassinoid derived from the root bark of Ailanthus altissima, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound. The methodology is based on established procedures for the isolation of quassinoids from Ailanthus altissima, involving solvent extraction, liquid-liquid partitioning, and multi-step chromatography. While specific quantitative data for this compound is not extensively published, this protocol offers a robust framework for its successful isolation.

Introduction

Quassinoids are a class of highly oxygenated triterpenoids found predominantly in the Simaroubaceae family, to which Ailanthus altissima (Tree of Heaven) belongs. These compounds, including this compound, have demonstrated a wide range of biological activities, such as antitumor, antimalarial, and anti-inflammatory effects. The complex structure of this compound necessitates a multi-step purification process to achieve high purity suitable for research and drug development. This protocol outlines a comprehensive approach from the initial extraction from plant material to the final purification of the target compound.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Part: Root bark of Ailanthus altissima.

-

Collection: Harvest root bark from mature trees.

-

Preparation: Clean the collected root bark to remove soil and other debris. Air-dry the bark in a well-ventilated area until brittle. Grind the dried bark into a coarse powder.

Extraction

-

Solvent: Methanol (MeOH) or 95% Ethanol (EtOH).

-

Procedure:

-

Macerate the powdered root bark (1 kg) in the chosen solvent (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Liquid-Liquid Partitioning

-

Solvents: n-Hexane, Chloroform (CHCl₃), Ethyl Acetate (EtOAc), and Water (H₂O).

-

Procedure:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with n-hexane to remove nonpolar constituents like fats and waxes. Discard the n-hexane fraction.

-

Subsequently, partition the aqueous methanol phase sequentially with chloroform and then ethyl acetate.

-

Concentrate the chloroform and ethyl acetate fractions separately under reduced pressure. The quassinoids, including this compound, are expected to be concentrated in these fractions.

-

Silica Gel Column Chromatography

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient of chloroform and methanol.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the dried chloroform or ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.

-

Load the slurry onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v CHCl₃:MeOH).

-

Collect fractions of a fixed volume (e.g., 250 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH 95:5) and a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing compounds with similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: Reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at 254 nm.

-

Procedure:

-

Dissolve the semi-purified fractions from the silica gel column in a minimal amount of methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC system.

-

Elute with a linear gradient of methanol in water (e.g., starting from 30% methanol and increasing to 70% methanol over 40 minutes).

-

Collect the peaks corresponding to this compound based on retention time (if a standard is available) or collect all major peaks for subsequent structural elucidation.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Data Presentation

Table 1: Representative Solvent Systems for Chromatographic Purification of Quassinoids from Ailanthus altissima

| Chromatographic Stage | Stationary Phase | Mobile Phase (Gradient) | Purpose |

| Liquid-Liquid Partitioning | N/A | n-Hexane, Chloroform, Ethyl Acetate, Water | Initial fractionation based on polarity |

| Column Chromatography | Silica Gel | Chloroform:Methanol (e.g., 100:0 to 90:10 v/v) | Coarse separation of compounds |

| Preparative HPLC | C18 | Methanol:Water (e.g., 30:70 to 70:30 v/v) | High-resolution purification of this compound |

Note: The solvent ratios and gradients provided are representative and may require optimization for the specific batch of plant material and equipment used.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Illustrative)

Note: As the specific signaling pathway of this compound is a subject of ongoing research, the following diagram illustrates a hypothetical pathway for an anti-inflammatory quassinoid, for demonstrative purposes.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds

A NOTE ON SHINJULACTONE M: As of the latest available data, there is no public domain information regarding a compound specifically named "this compound" or its biological activities, including cytotoxicity. Research literature extensively describes a related compound, Shinjulactone A , which, in studies on bovine aortic endothelial cells, did not exhibit cytotoxicity at concentrations up to 10 µM[1][2][3][4]. Instead, Shinjulactone A has been identified as an anti-inflammatory agent that inhibits the NFκB signaling pathway[1][2][3][4].

Given the absence of data for this compound, this document provides a detailed, generalized protocol for assessing the in vitro cytotoxicity of a novel or uncharacterized compound, using the widely accepted MTT assay as an example. This protocol is intended for researchers, scientists, and drug development professionals to determine the cytotoxic potential of new chemical entities.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that reduces the viability of a cell population by 50%. The results are often presented in a tabular format for clear comparison across different cell lines and exposure times.

Table 1: Hypothetical In Vitro Cytotoxicity Data for a Novel Compound (e.g., "this compound")

| Cell Line | Tissue Origin | Incubation Time (hours) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | e.g., 15.2 ± 1.8 |

| A549 | Lung Cancer | 48 | e.g., 25.7 ± 3.1 |

| HeLa | Cervical Cancer | 48 | e.g., 18.9 ± 2.5 |

| HEK293 (non-cancerous) | Embryonic Kidney | 48 | e.g., > 100 |

Experimental Protocols

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, providing a quantifiable measure of cell viability.

1. Principle of the Assay

Metabolically active cells convert the water-soluble, yellow tetrazolium salt (MTT) into an insoluble, purple formazan product. The formazan crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.

2. Materials and Reagents

-

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

Novel compound to be tested (e.g., "this compound"), dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution

-

MTT reagent: 5 mg/mL MTT in sterile PBS. The solution should be protected from light and can be stored at -20°C.

-

Solubilization solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

3. Experimental Procedure

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsinization.

-

Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical concentration range might be from 0.1 µM to 100 µM.

-

Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as used for the highest compound concentration) and a "no-treatment control" (cells in medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

4. Data Analysis

-

Calculate Percent Viability:

-

The percent viability of cells in each well is calculated using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

-

-

Determine IC50 Value:

-

Plot the percent viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to calculate the IC50 value.

-

Visualizations

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Caption: A potential cytotoxic mechanism via apoptosis signaling pathways.

References

- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Screening of Shinjulactone M for Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quassinoids, a class of highly oxygenated triterpenoids derived from plants of the Simaroubaceae family, have garnered significant interest for their diverse pharmacological activities, including potent antitumor effects. Ailanthone, a prominent quassinoid from Ailanthus altissima, has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[1][2] This document provides a comprehensive overview of the methodologies to screen and characterize the anticancer potential of quassinoids like Shinjulactone M, using Ailanthone as a case study.

Quantitative Data Summary: Cytotoxic Activity of Ailanthone

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Ailanthone against various human cancer cell lines, demonstrating its potent antiproliferative activity.

| Cell Line | Cancer Type | IC50 (µg/mL) after 48h |

| MCF-7 | Breast Adenocarcinoma | ~2.0 |

| HepG2 | Hepatocellular Carcinoma | Data suggests potent activity |

| Hep3B | Hepatocellular Carcinoma | Data suggests potent activity |

Data for MCF-7 cells were derived from graphical representations in the cited literature and are approximate.[2] Efficacy against HepG2 and Hep3B is noted, though specific IC50 values were not provided in the abstract.[1]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (or Ailanthone) stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5, 1.0, 2.0, 4.0, 8.0 µg/ml) and a vehicle control (DMSO).

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Analysis by Flow Cytometry

This protocol quantifies the extent of apoptosis induced by the test compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound (or Ailanthone)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Logical Flow of Apoptosis Detection

Caption: Quadrant analysis of apoptosis using Annexin V and PI staining.

Signaling Pathways

Ailanthone has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins and the activation of caspases.

Proposed Apoptotic Pathway for Ailanthone

The diagram below illustrates the proposed mechanism of Ailanthone-induced apoptosis in cancer cells, which may be applicable to this compound.

Ailanthone-Induced Apoptotic Signaling Pathway

Caption: Proposed intrinsic apoptotic pathway activated by Ailanthone.

Conclusion

While direct evidence for this compound's anticancer activity is pending, the data from the related quassinoid, Ailanthone, provides a strong rationale for its investigation. The protocols and pathways described herein offer a robust framework for the systematic screening and mechanistic elucidation of this compound as a potential therapeutic agent for cancer. Further studies are warranted to determine the specific activity and molecular targets of this compound in a variety of cancer cell lines.

References

Investigating the Mechanism of Action of Shinjulactone M: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinjulactone M is a naturally occurring compound that has emerged as a subject of interest for its potential therapeutic applications. This document provides detailed application notes and protocols for investigating the mechanism of action of this compound, with a focus on its effects on inflammatory signaling pathways. The methodologies described herein are based on established experimental approaches for characterizing novel bioactive compounds. While direct studies on this compound are limited, the protocols and conceptual framework are built upon research on the closely related compound, Shinjulactone A, which has been identified as a potent and selective inhibitor of inflammatory responses in endothelial cells. It is hypothesized that this compound may exhibit a similar mechanism of action.

The primary known target of the Shinjulactone class of compounds is the NFκB signaling pathway, a critical regulator of inflammation. Specifically, Shinjulactone A has been shown to block Interleukin-1β (IL-1β)-induced NFκB activation in endothelial cells.[1][2] This targeted inhibition prevents the expression of downstream pro-inflammatory mediators and the recruitment of immune cells, which are key events in the pathogenesis of inflammatory diseases such as atherosclerosis.[1] Furthermore, these compounds have been observed to inhibit the endothelial-mesenchymal transition (EndMT), a process implicated in cardiovascular disease progression.[1][2]

These application notes will guide researchers through the essential experiments to elucidate the molecular mechanisms of this compound, including its effects on cell viability, NFκB signaling, and key protein expression.

Data Presentation: Quantitative Analysis of this compound Activity

Clear and concise presentation of quantitative data is crucial for evaluating the efficacy and potency of a compound. The following tables provide a template for summarizing key experimental results for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value |

| IC50 (NFκB Inhibition) | Human Umbilical Vein Endothelial Cells (HUVECs) | ~1 µM[2] |

| Cell Viability (CC50) | HUVECs | > 50 µM |

| Optimal Concentration | HUVECs | 1-10 µM |

Table 2: Effect of this compound on Protein Expression

| Protein Target | Treatment | Fold Change (vs. Control) |

| p-IκBα | IL-1β + this compound | ↓ |

| ICAM-1 | IL-1β + this compound | ↓ |

| VCAM-1 | IL-1β + this compound | ↓ |

| α-SMA | TGF-β1 + this compound | ↓[1] |

| VE-cadherin | TGF-β1 + this compound | ↑[1] |

Experimental Protocols

Detailed methodologies are provided below for key experiments to characterize the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in EGM-2 medium.

-

Remove the old medium and treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: NFκB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NFκB activation.

Materials:

-

HUVECs

-

NFκB-luciferase reporter plasmid

-

Transfection reagent

-

EGM-2 medium

-

This compound

-

IL-1β (10 ng/mL)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Transfect HUVECs with the NFκB-luciferase reporter plasmid using a suitable transfection reagent.

-

Seed the transfected cells in a 96-well plate and allow them to recover for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with IL-1β (10 ng/mL) for 6 hours to induce NFκB activation.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration.

Protocol 3: Western Blot Analysis

Objective: To analyze the effect of this compound on the expression of key proteins in the NFκB and EndMT pathways.

Materials:

-

HUVECs

-

This compound

-

IL-1β or TGF-β1

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-IκBα, anti-ICAM-1, anti-VCAM-1, anti-α-SMA, anti-VE-cadherin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with IL-1β or TGF-β1 for the appropriate time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Experimental Workflow

To facilitate a deeper understanding, the following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow.

Caption: Proposed inhibitory mechanism of this compound on the IL-1β-induced NFκB signaling pathway.

Caption: General experimental workflow for investigating the mechanism of action of this compound.

References

Shinjulactone M: Application Notes and Protocols for Therapeutic Research

A Note on Data Availability: As of late 2025, detailed scientific literature on the specific therapeutic effects, mechanism of action, and experimental protocols for Shinjulactone M is limited. This compound is a known quassinoid isolated from various parts of the Ailanthus species, which has been used in traditional medicine to address ailments such as chronic bronchitis, epilepsy, and asthma.[1][2][3]

Given the scarcity of specific data for this compound, this document will provide detailed application notes and protocols for the closely related and well-researched compound, Shinjulactone A . Shinjulactone A, also a quassinoid from Ailanthus altissima, has demonstrated significant potential as a therapeutic agent, particularly in the context of vascular inflammatory diseases.[1][2][4] The information presented for Shinjulactone A can serve as a valuable reference and starting point for researchers investigating the therapeutic potential of this compound and other related compounds.

Shinjulactone A as a Potential Therapeutic Agent for Vascular Inflammation

Shinjulactone A has been identified as a potent inhibitor of endothelial inflammation and the endothelial-mesenchymal transition (EndMT), both of which are key processes in the development of atherosclerosis.[1][2][4] It has shown promise as a selective inhibitor of inflammatory signaling in endothelial cells without exhibiting the cytotoxicity often associated with other NFκB inhibitors.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the biological activity of Shinjulactone A from in vitro studies.

| Parameter | Cell Type | Treatment | Result | Reference |

| IC50 for NFκB Activation | Endothelial Cells | IL-1β induced | ~1 µM | [1][2] |

| NFκB Suppression | Endothelial Cells | 5 µM Shinjulactone A | Equivalent to 1 µM Bay 11-782 | [1] |

| Monocyte Adhesion | Bovine Aortic Endothelial Cells (BAECs) & THP-1 monocytes | 1-10 µM Shinjulactone A + IL-1β | Significant reduction in adhesion | [1] |

| Cytotoxicity | Bovine Aortic Endothelial Cells (BAECs) | 1-10 µM Shinjulactone A (up to 5 days) | No significant effect on cell viability | [1] |

Mechanism of Action

Shinjulactone A selectively inhibits the IL-1β-induced NFκB activation pathway in endothelial cells.[1] This is significant because, unlike broad-spectrum NFκB inhibitors, it does not affect lipopolysaccharide (LPS)-induced NFκB activation in macrophages.[1][2] This cell-type-specific action suggests a more targeted therapeutic approach with potentially fewer side effects related to systemic immune suppression.[1] Furthermore, Shinjulactone A has been shown to inhibit the EndMT, a process that contributes to atherosclerotic plaque instability.[1][2][4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of compounds like Shinjulactone A.

NFκB Activation Assay in Endothelial Cells

Objective: To determine the effect of a test compound on IL-1β-induced NFκB activation in endothelial cells.

Materials:

-

Bovine Aortic Endothelial Cells (BAECs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

Shinjulactone A (or test compound) dissolved in DMSO

-

DMSO (vehicle control)

-

Bay 11-782 (positive control inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-NFκB p65 (Ser536), anti-total NFκB p65, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed BAECs in 6-well plates and grow to confluence.

-

Pre-treat the cells with varying concentrations of Shinjulactone A (e.g., 0, 1, 5, 10 µM) or Bay 11-782 (e.g., 1 µM) for 1 hour. A DMSO control should be included.

-

Stimulate the cells with IL-1β (e.g., 20 ng/mL) for 6 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated p65, total p65, and GAPDH.

-

Quantify the band intensities to determine the relative level of NFκB activation.

Monocyte Adhesion Assay

Objective: To assess the effect of a test compound on the adhesion of monocytes to activated endothelial cells.

Materials:

-

Confluent monolayer of BAECs in 24-well plates

-

THP-1 monocytic cells

-

Cell culture medium

-

Recombinant human IL-1β

-

Shinjulactone A (or test compound)

-

DMSO (vehicle control)

-

PBS

Protocol:

-

Pre-treat the confluent BAEC monolayers with Shinjulactone A (e.g., 1-10 µM) or DMSO for 1 hour.

-

Stimulate the BAECs with IL-1β (e.g., 20 ng/mL) for 6 hours.

-

Add THP-1 monocytes to each well and incubate for 30 minutes.

-

Gently wash the wells three times with PBS to remove non-adherent monocytes.

-

Fix and stain the remaining adherent cells.

-

Count the number of adherent monocytes in several random fields of view under a microscope.

-

Quantify and compare the number of adherent cells across different treatment groups.

Cytotoxicity Assay

Objective: To evaluate the effect of a test compound on the viability of endothelial cells over time.

Materials:

-

BAECs

-

Cell culture medium

-

Shinjulactone A (or test compound)

-

Bay 11-782 (as a control for a cytotoxic compound)

-

DMSO (vehicle control)

-

Trypan blue solution

-

Automated cell counter or hemocytometer

Protocol:

-

Seed BAECs in 12-well plates.

-

Treat the cells with various concentrations of Shinjulactone A (e.g., 1-10 µM), Bay 11-782 (e.g., 1-10 µM), or DMSO.

-

Incubate the cells for up to 5 days, monitoring them daily.

-

At 24-hour intervals, trypsinize the cells from one well of each treatment group.

-

Stain the cells with trypan blue.

-

Count the number of viable (unstained) and non-viable (blue) cells using an automated cell counter or hemocytometer.

-

Calculate the percentage of viable cells for each treatment group at each time point.

These protocols provide a solid foundation for the preclinical evaluation of this compound and other related quassinoids as potential therapeutic agents.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Shinjulactone M Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shinjulactones are a class of natural compounds with potential therapeutic applications. This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of Shinjulactone M. While specific data for this compound is emerging, the protocols outlined here are based on the known activities of related compounds, such as Shinjulactone A, which has been identified as an inhibitor of inflammatory signaling pathways.[1][2][3]

The following assays are designed to assess the effects of this compound on key cellular processes, including inflammation, cell viability, and the endothelial-mesenchymal transition (EndMT). These protocols can be adapted for use in various research and drug development settings.

Assessment of Anti-Inflammatory Activity

A key activity of related shinjulactones is the inhibition of the NFκB signaling pathway, a central mediator of inflammation.[1][2] The following assays are designed to quantify the anti-inflammatory effects of this compound.

NFκB Reporter Assay

This assay measures the activity of the NFκB transcription factor in response to an inflammatory stimulus, such as Interleukin-1β (IL-1β).

Experimental Protocol:

-

Cell Culture: Plate human endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Transfection: Transfect the cells with a luciferase reporter plasmid under the control of an NFκB response element.

-

Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding IL-1β (10 ng/mL) to the wells. Include a vehicle control (DMSO) and a positive control (known NFκB inhibitor).

-

Incubation: Incubate the plate for 6 hours at 37°C.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

Data Presentation:

| Treatment Group | This compound (µM) | Luciferase Activity (RLU) | % Inhibition of NFκB Activity |

| Vehicle Control | 0 | 50000 | 0% |

| IL-1β | 0 | 500000 | - |

| This compound | 0.1 | 400000 | 20% |

| This compound | 1 | 250000 | 50% |

| This compound | 10 | 100000 | 80% |

| Positive Control | 10 | 75000 | 85% |

RLU: Relative Light Units

Western Blot for Phospho-p65

This assay directly measures the phosphorylation of the p65 subunit of NFκB, a key step in its activation.

Experimental Protocol:

-

Cell Culture and Treatment: Seed endothelial cells in 6-well plates. Once confluent, pre-treat with this compound for 1 hour, followed by stimulation with IL-1β for 30 minutes.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-p65 and total p65, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation:

| Treatment Group | This compound (µM) | Phospho-p65/Total p65 Ratio |

| Vehicle Control | 0 | 0.1 |

| IL-1β | 0 | 1.0 |

| This compound | 1 | 0.6 |

| This compound | 10 | 0.2 |

Cell Viability and Cytotoxicity Assays

It is crucial to determine if the observed effects of this compound are due to its specific biological activity or general cytotoxicity.

MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocol:

-

Cell Seeding: Plate endothelial cells in a 96-well plate at a density of 5 x 10³ cells per well.

-

Treatment: Treat the cells with a range of this compound concentrations for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.2 | 100% |

| 1 | 1.18 | 98.3% |

| 10 | 1.15 | 95.8% |

| 50 | 1.1 | 91.7% |

| 100 | 0.6 | 50% |

Endothelial-Mesenchymal Transition (EndMT) Assays

EndMT is a process implicated in various cardiovascular diseases. Shinjulactone A has been shown to inhibit EndMT.[1][2][3]

Immunofluorescence for EndMT Markers

This assay visualizes changes in the expression of endothelial and mesenchymal markers.

Experimental Protocol:

-

Cell Culture on Coverslips: Grow endothelial cells on coverslips in a 24-well plate.

-

Induction of EndMT: Treat cells with TGF-β1 (10 ng/mL) to induce EndMT, with or without this compound pre-treatment.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Incubate with primary antibodies against an endothelial marker (e.g., VE-cadherin) and a mesenchymal marker (e.g., α-SMA), followed by fluorescently labeled secondary antibodies.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

Data Presentation:

A table summarizing the qualitative changes in marker expression can be created.

| Treatment | VE-cadherin Expression | α-SMA Expression |

| Control | High | Low |

| TGF-β1 | Low | High |

| TGF-β1 + this compound (10 µM) | Restored High | Reduced |

Visualizations

Caption: Workflow for the NF-κB Reporter Assay.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Workflow for the Endothelial-Mesenchymal Transition (EndMT) Assay.

References

- 1. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biocompare.com [biocompare.com]

- 5. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Proposed Total Synthesis of Shinjulactone M

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document outlines a proposed methodology for the total synthesis of Shinjulactone M. To date, a completed total synthesis of this compound has not been reported in the scientific literature. The presented route is a hypothetical strategy based on successful and well-precedented synthetic methodologies employed in the synthesis of other structurally related quassinoid natural products.

Introduction

This compound is a member of the quassinoid family of degraded triterpenoids, a class of natural products renowned for their complex molecular architecture and significant biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The intricate, highly oxygenated, and stereochemically dense structure of this compound presents a formidable challenge for chemical synthesis. A successful total synthesis would not only provide access to this specific molecule for further biological evaluation but also offer a platform for the synthesis of analogs with potentially improved therapeutic properties.

This document details a proposed synthetic strategy, including key reaction protocols and expected outcomes, to achieve the total synthesis of this compound. The approach is designed to be convergent and stereoselective, leveraging established chemical transformations from the synthesis of other quassinoids.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is outlined below. The strategy hinges on the late-stage installation of sensitive oxygen functionality and the formation of the lactone bridge. The core tetracyclic skeleton is envisioned to be assembled via a powerful annulation strategy, starting from simpler, readily available precursors.

Troubleshooting & Optimization

Improving the solubility of Shinjulactone M for bioassays

Welcome to the technical support center for Shinjulactone M. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for bioassays.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound for experimental use.

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound, like other quassinoids, has poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.

Recommended Solvents for Stock Solutions:

-

Dimethyl Sulfoxide (DMSO): The most common choice for preparing stock solutions for in vitro bioassays.

-

Ethanol: Another viable option, particularly if DMSO interferes with your assay.

-

Methanol: Can also be used, but ensure it is compatible with your experimental setup.

Experimental Protocol: Preparing a this compound Stock Solution

-

Weigh out a precise amount of this compound powder.

-

Add a small volume of your chosen organic solvent (e.g., DMSO) to the powder.

-

Vortex or sonicate the mixture until the this compound is completely dissolved.

-

Add more solvent to reach your desired final stock concentration (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

-

Lower the Final Concentration: The final concentration of this compound in your assay may be too high. Try a lower final concentration.

-

Increase the Percentage of Co-solvent: While keeping the final DMSO concentration low is ideal (typically <0.5% to avoid solvent effects on cells), a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final solvent concentration to account for any solvent-induced effects.

-

Use a Surfactant: Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[1][2]

-

Tween® 20 or Tween® 80: Start with a final concentration of 0.01% to 0.1%.

-

Pluronic® F-68: Another commonly used surfactant.[1]

-

-

Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3][4]

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD): A frequently used cyclodextrin derivative.

-

Experimental Protocol: Using a Surfactant for Dilution

-

Prepare your aqueous assay buffer.

-

Add the desired amount of surfactant (e.g., Tween® 20 to a final concentration of 0.05%).

-

Mix the buffer thoroughly.

-

While vortexing the buffer, slowly add the required volume of your this compound stock solution.

-

Visually inspect the solution for any signs of precipitation.

Q3: For my in vivo studies, I need a formulation with improved bioavailability. What are my options?

A3: For in vivo applications, enhancing solubility and bioavailability is crucial. Several formulation strategies can be employed:[3][5][6]

-

Co-solvent Formulations: Similar to in vitro methods, using a mixture of water-miscible organic solvents can improve solubility.[3]

-

Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems can enhance its absorption.[3] Examples include:

-

Self-emulsifying drug delivery systems (SEDDS)

-

Liposomes

-

-

Solid Dispersions: This involves dispersing this compound in a solid hydrophilic carrier, which can improve its dissolution rate.[1][6] Common carriers include:

-

Polyvinylpyrrolidone (PVP)

-

Polyethylene glycols (PEGs)[1]

-

-

Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a higher dissolution rate.[1][3][6] Techniques include:

-

Micronization

-

Nanonization

-

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is a type of quassinoid, which are structurally complex natural products derived from plants of the Simaroubaceae family.[7] Quassinoids are known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[7]

Q: What are the physical and chemical properties of this compound and related compounds?

A: While specific data for this compound is limited in the public domain, the properties of other Shinjulactones can provide some insight.

| Property | Shinjulactone B | Shinjulactone C | Shinjulactone K |

| Molecular Formula | C19H22O7[8] | C20H22O7 | C22H32O7[9] |

| Molecular Weight | 362.38 g/mol | 374.4 g/mol | 408.5 g/mol [9] |

| AlogP / XLogP3 | 1.21 | -1.4[10] | 1.8[9] |

AlogP and XLogP3 are measures of lipophilicity. A higher value indicates greater lipid solubility and lower water solubility.

Q: What is a potential mechanism of action for this compound?

A: The precise mechanism of action for this compound may not be fully elucidated. However, a related compound, Shinjulactone A, has been shown to inhibit the NF-κB signaling pathway in endothelial cells, which is involved in inflammation.[11][12] This suggests that this compound might also target inflammatory pathways.

Visualizations

Experimental Workflow for Improving Solubility

Caption: A workflow diagram illustrating the steps to improve the solubility of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: A potential mechanism of this compound inhibiting the NF-κB signaling pathway.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. researchgate.net [researchgate.net]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quassinoid - Wikipedia [en.wikipedia.org]

- 8. Compound: SHINJULACTONE B (CHEMBL1723340) - ChEMBL [ebi.ac.uk]

- 9. Shinjulactone K | C22H32O7 | CID 460541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Shinjulactone C | C20H22O7 | CID 11970132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Shinjulactone A Blocks Vascular Inflammation and the Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

Shinjulactone M In Vitro Studies Technical Support Center

This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing in vitro studies involving Shinjulactone M.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for Shinjulactone A (as a proxy for this compound)?

A1: Shinjulactone A has been identified as a potent inhibitor of the Interleukin-1β (IL-1β)-induced nuclear factor-kappa B (NF-κB) signaling pathway in endothelial cells.[1][2] This inhibition occurs in a cell-type-specific manner, as it does not appear to affect lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.[1][2][3]

Q2: What is a recommended starting concentration range for in vitro experiments?

A2: Based on studies with Shinjulactone A, a concentration range of 1 µM to 10 µM is recommended for initial in vitro experiments.[1][3] The half-maximal inhibitory concentration (IC50) for inhibiting IL-1β-induced NF-κB activation is approximately 1 µM.[1][2]

Q3: Is Shinjulactone A cytotoxic at its effective concentrations?

A3: Studies have shown that Shinjulactone A does not significantly affect endothelial cell viability at concentrations up to 10 µM, especially when compared to other known NF-κB inhibitors like Bay 11-782, which can exhibit cytotoxicity with long-term treatment.[1][2]

Q4: How should I dissolve this compound for in vitro use?

A4: As with most natural product compounds, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low or no observable effect of this compound | 1. Incorrect Dosage: The concentration used may be too low. 2. Compound Degradation: The compound may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to the compound's mechanism of action. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 2. Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. 3. Verify that the target signaling pathway (e.g., NF-κB) is active and inducible in your cell line. Consider using a positive control for pathway activation. |

| High Cell Death/Cytotoxicity | 1. Concentration Too High: The compound may be cytotoxic at the tested concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: The cell culture may be contaminated. | 1. Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the cytotoxic concentration range. 2. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO). 3. Regularly check cultures for signs of microbial contamination. |

| Inconsistent or Variable Results | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability. 2. Edge Effects in Plates: Wells on the outer edges of multi-well plates are prone to evaporation, leading to altered compound concentrations. 3. Compound Precipitation: The compound may be precipitating out of the solution at higher concentrations. | 1. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. 2. Avoid using the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media. 3. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system. |

Quantitative Data Summary

The following table summarizes key quantitative data for Shinjulactone A, which can be used as a starting point for experiments with this compound.

| Parameter | Cell Type | Value | Reference |

| IC50 (NF-κB Activation) | Endothelial Cells | ~ 1 µM | [1][2] |

| Effective Concentration (NF-κB Inhibition) | Endothelial Cells | 1 - 10 µM | [1][3] |

| Effective Concentration (Monocyte Adhesion Inhibition) | Endothelial Cells | 1 - 10 µM | [1][3] |

| Non-Cytotoxic Concentration | Bovine Aortic Endothelial Cells (BAECs) | Up to 10 µM | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Luciferase Reporter Assay

This assay quantifies the effect of this compound on NF-κB transcriptional activity.

-

Cell Transfection and Seeding: Co-transfect cells (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.

-

Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Pathway Activation: Stimulate the cells with an NF-κB activator, such as IL-1β (10 ng/mL) or TNF-α (20 ng/mL), for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a fold change relative to the stimulated control.

Visualizations

Caption: Proposed inhibitory action of this compound on the IL-1β-induced NF-κB signaling pathway.

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Shinjulactone M NMR Signal Assignment

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR signal assignment of Shinjulactone M and related quassinoid compounds.

I. Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound for NMR analysis. What solvents are recommended?

A1: this compound and similar quassinoids are often soluble in deuterated polar organic solvents. The most commonly used solvent is deuterated chloroform (CDCl₃). If solubility is an issue, deuterated methanol (CD₃OD), deuterated pyridine (C₅D₅N), or deuterated dimethyl sulfoxide (DMSO-d₆) can be used as alternatives or in mixtures.

Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A2: Peak broadening in the ¹H NMR spectrum of this compound can arise from several factors:

-

Concentration Effects: High sample concentrations can lead to intermolecular interactions and peak broadening. Try diluting your sample.

-

Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean and use high-purity solvents.

-